
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine, also known as 2E6D3PAP, is an important chemical compound used in laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic organic compound. It is a colorless, crystalline solid that is soluble in organic solvents and has a molecular weight of 264.4 g/mol. 2E6D3PAP has a variety of applications in scientific research, including as an intermediate in organic synthesis, as an inhibitor of enzyme activity, and as a tool for studying the biological effects of various compounds.
科学的研究の応用
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has a variety of applications in scientific research. It is used as an intermediate in organic synthesis, as an inhibitor of enzyme activity, and as a tool for studying the biological effects of various compounds. It has been used in the synthesis of drugs, such as the anti-cancer drug cisplatin, and the anti-malarial drug artemisinin. It has also been used in the synthesis of various other compounds, such as the anti-inflammatory drug ibuprofen and the anti-fungal drug terbinafine.
作用機序
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine is believed to act as an inhibitor of enzyme activity. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and cytochrome c oxidase. It does this by binding to the active site of the enzyme, preventing it from catalyzing its reaction.
Biochemical and Physiological Effects
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, cyclooxygenase, and cytochrome c oxidase. It has also been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In addition, it has been shown to have anti-inflammatory and analgesic effects, as well as anti-tumor effects.
実験室実験の利点と制限
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be used as an intermediate in organic synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it can be toxic if not handled properly, and should be used with caution in laboratory experiments.
将来の方向性
There are several potential future directions for research on 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine. One potential direction is to investigate the effects of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine on other enzymes and biological systems. Another potential direction is to explore the potential applications of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine in drug synthesis and development. Additionally, further research could be conducted on the mechanism of action of 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine and its effects on various biochemical and physiological processes. Finally, further research could be conducted to explore the potential for 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine to be used as a therapeutic agent.
合成法
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine can be synthesized in a two-step process. The first step involves the reaction of 3,4-dimethoxylphenylacetonitrile with 2-ethyl-3-propylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces a compound known as 2-ethyl-6-(3,4-dimethoxylphenyl)-3-propylamine. The second step involves the reaction of this compound with pyridine in the presence of a catalyst, such as palladium on carbon. This reaction produces 2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine.
特性
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-ethyl-N-propylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-5-11-19-16-9-8-15(20-14(16)6-2)13-7-10-17(21-3)18(12-13)22-4/h7-10,12,19H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAYFJKUFBAIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(N=C(C=C1)C2=CC(=C(C=C2)OC)OC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-6-(3,4-dimethoxylphenyl)-3-propylamino-pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














